![molecular formula C10H12BrNO2 B2594578 N-[3-(2-bromoetoxi)fenil]acetamida CAS No. 741199-06-4](/img/structure/B2594578.png)
N-[3-(2-bromoetoxi)fenil]acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(2-bromoethoxy)phenyl]acetamide is an organic compound with the molecular formula C10H12BrNO2. It is characterized by the presence of a bromoethoxy group attached to a phenyl ring, which is further connected to an acetamide group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Aplicaciones Científicas De Investigación
N-[3-(2-bromoethoxy)phenyl]acetamide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. It may act as a lead compound for the development of new therapeutic agents.
Medicine: Explored for its potential use in drug discovery and development. Its unique structure allows for the modification and optimization of pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials. It may be used in the formulation of coatings, adhesives, or polymers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-bromoethoxy)phenyl]acetamide typically involves the reaction of 3-(2-bromoethoxy)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 3-(2-bromoethoxy)aniline and acetic anhydride.
Reaction Conditions: The reaction is usually conducted in the presence of a base such as pyridine or triethylamine to neutralize the acetic acid formed during the reaction.
Procedure: The 3-(2-bromoethoxy)aniline is dissolved in an appropriate solvent, such as dichloromethane or chloroform. Acetic anhydride and the base are then added to the solution. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure N-[3-(2-bromoethoxy)phenyl]acetamide.
Industrial Production Methods
In an industrial setting, the production of N-[3-(2-bromoethoxy)phenyl]acetamide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(2-bromoethoxy)phenyl]acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromo group in the bromoethoxy moiety can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidative reactions can convert the acetamide group to carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethylformamide or ethanol.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenylacetamides.
Reduction: Formation of phenylethylamines or phenylethanols.
Oxidation: Formation of phenylacetic acids or other oxidized derivatives.
Mecanismo De Acción
The mechanism of action of N-[3-(2-bromoethoxy)phenyl]acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromoethoxy group can facilitate binding to specific sites, while the acetamide moiety may enhance solubility and bioavailability. The exact pathways and molecular targets involved can vary based on the specific biological activity being investigated.
Comparación Con Compuestos Similares
Similar Compounds
N-[3-(2-chloroethoxy)phenyl]acetamide: Similar structure with a chloro group instead of a bromo group.
N-[3-(2-fluoroethoxy)phenyl]acetamide: Similar structure with a fluoro group instead of a bromo group.
N-[3-(2-iodoethoxy)phenyl]acetamide: Similar structure with an iodo group instead of a bromo group.
Uniqueness
N-[3-(2-bromoethoxy)phenyl]acetamide is unique due to the presence of the bromo group, which can influence its reactivity and biological activity. The bromo group is larger and more polarizable than other halogens, which can affect the compound’s interactions with molecular targets and its overall chemical behavior.
Propiedades
IUPAC Name |
N-[3-(2-bromoethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-8(13)12-9-3-2-4-10(7-9)14-6-5-11/h2-4,7H,5-6H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWONSYXFAAWMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
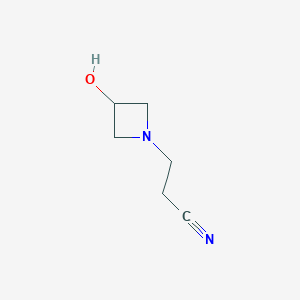

![N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methylbenzamide](/img/structure/B2594499.png)
![Benzene, [(3-phenyl-2-propenyl)thio]-](/img/structure/B2594500.png)
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2594501.png)
![3-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2594502.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-tosylpropanamide](/img/structure/B2594503.png)
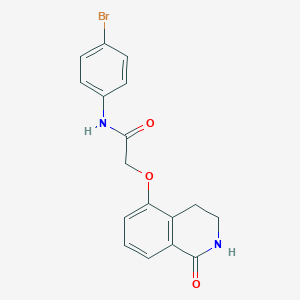
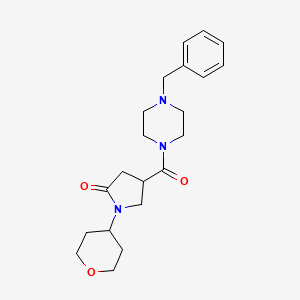
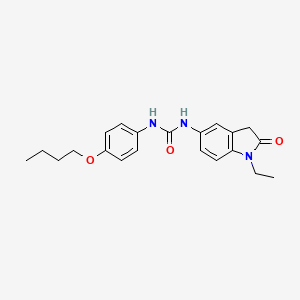
![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2594512.png)
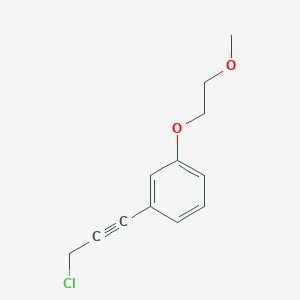
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]-4-phenyloxane-4-carboxamide](/img/structure/B2594517.png)

